

# Spectroscopic data (NMR, IR, MS) of 5-Bromo-3-methylpyrazin-2-ol

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## Compound of Interest

Compound Name: 5-Bromo-3-methylpyrazin-2-ol

Cat. No.: B1592317

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Bromo-3-methylpyrazin-2-ol**

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **5-Bromo-3-methylpyrazin-2-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of substituted pyrazinols.

## Introduction to 5-Bromo-3-methylpyrazin-2-ol

**5-Bromo-3-methylpyrazin-2-ol** (CAS No: 100047-56-1, Molecular Formula:  $C_5H_5BrN_2O$ ) is a substituted pyrazinol.[1][2][3] The pyrazine ring is a core structure in many biologically active compounds, and the substituents—a bromine atom, a methyl group, and a hydroxyl group—are expected to significantly influence its chemical and physical properties. A critical aspect of its structure is the potential for keto-enol tautomerism, existing in equilibrium between the **5-Bromo-3-methylpyrazin-2-ol** (enol form) and 5-Bromo-3-methyl-1H-pyrazin-2(3H)-one (keto form). Spectroscopic analysis is crucial to understand this tautomeric equilibrium and to confirm the compound's identity and purity.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum is expected to be relatively simple, with two main signals corresponding to the aromatic proton and the methyl group protons. The position of the N-H proton signal will depend on the solvent, concentration, and the predominant tautomeric form.

| Predicted <sup>1</sup> H NMR Data | Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Notes   |
|-----------------------------------|----------------------------------|---------------|-------------|---|
| Aromatic C-H                      | 7.5 - 8.0                        | Singlet       | 1H          | The exact shift is influenced by the electronic effects of the adjacent nitrogen and bromine atoms.   |
| Methyl C-H                        | 2.3 - 2.6                        | Singlet       | 3H          | A typical range for a methyl group attached to an aromatic ring.  |
| N-H / O-H                         | 10.0 - 13.0                      | Broad Singlet | 1H          | This signal is characteristic of the amide proton in the keto tautomer or the hydroxyl proton in the enol form. Its broadness is due to quadrupole broadening from the nitrogen and chemical exchange. The chemical shift is highly dependent on the solvent and temperature. |

Note: Predicted chemical shifts are for a standard deuterated solvent like DMSO-d<sub>6</sub>.

## Predicted <sup>13</sup>C NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide information about the five carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon.

| Predicted $^{13}\text{C}$ NMR Data | Chemical Shift ( $\delta$ , ppm) | Notes  |
|------------------------------------|----------------------------------|--|
| C=O                                | 155 - 165                        | This carbon is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms. This signal would be prominent in the keto tautomer. |
| C-Br                               | 110 - 125                        | The carbon atom directly attached to the bromine is expected in this region.   |
| C-CH <sub>3</sub>                  | 145 - 155                        | The chemical shift of this carbon is influenced by the attached methyl group and the ring nitrogens.   |
| Aromatic C-H                       | 130 - 140                        | The chemical shift for the protonated aromatic carbon.   |
| -CH <sub>3</sub>                   | 20 - 25                          | A typical chemical shift for a methyl group attached to an sp <sup>2</sup> hybridized carbon.  |

## Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.[\[4\]](#)

- Sample Preparation:
  - Weigh 5-10 mg of **5-Bromo-3-methylpyrazin-2-ol**.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD). The choice of solvent can influence the tautomeric equilibrium.

- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.
- Data Acquisition:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  - $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
  - $^{13}\text{C}$  NMR: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum and perform baseline correction.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Reference the chemical shifts to the solvent peak or TMS.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[5\]](#)[\[6\]](#)

## Predicted IR Absorption Bands

The IR spectrum of **5-Bromo-3-methylpyrazin-2-ol** will show characteristic absorption bands for its functional groups. The presence of tautomers will be evident by the observation of both O-H and N-H stretching, as well as a C=O stretch.

| Predicted IR Data         | Wavenumber<br>(cm <sup>-1</sup> ) | Intensity     | Functional Group           |
|---------------------------|-----------------------------------|---------------|----------------------------|
| O-H Stretch               | 3200 - 3600                       | Strong, Broad | Hydroxyl group (enol form) |
| N-H Stretch               | 3100 - 3500                       | Medium, Broad | Amide group (keto form)    |
| C-H Stretch<br>(Aromatic) | 3000 - 3100                       | Medium        | Aromatic C-H               |
| C-H Stretch (Alkyl)       | 2850 - 2960                       | Medium        | Methyl C-H                 |
| C=O Stretch               | 1650 - 1700                       | Strong        | Carbonyl group (keto form) |
| C=N Stretch               | 1600 - 1650                       | Medium        | Pyrazine ring              |
| C=C Stretch               | 1500 - 1600                       | Medium        | Pyrazine ring              |
| C-Br Stretch              | 500 - 600                         | Medium-Strong | Carbon-bromine bond        |

## Experimental Protocol for IR Spectroscopy

- Sample Preparation:
  - For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.
  - Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal or the KBr pellet.
  - Place the sample and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of 4000 to 400 cm<sup>-1</sup>.

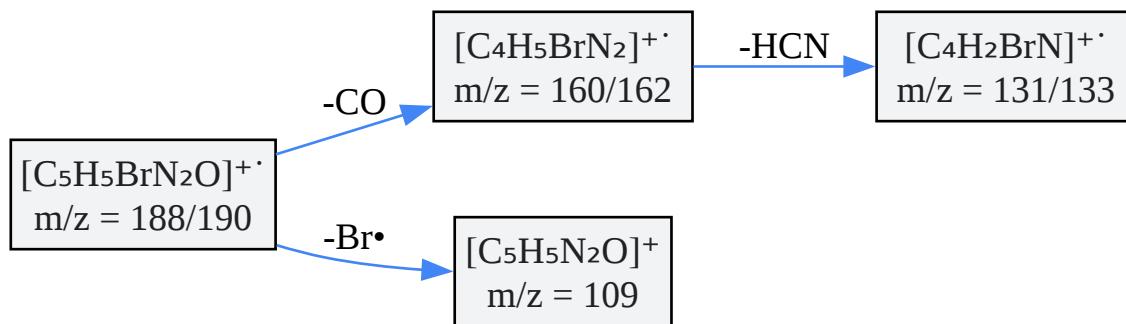
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

## Predicted Mass Spectrum

- Molecular Ion ( $M^+$ ): The molecular formula is  $C_5H_5BrN_2O$ . The exact mass is approximately 187.9585 amu for the monoisotopic peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, corresponding to the two isotopes of bromine ( $^{79}Br$  and  $^{81}Br$ ). The  $M^+$  peak will be at  $m/z$  188 and the  $M+2$  peak at  $m/z$  190.
- Major Fragmentation Pathways: The molecule is expected to fragment through characteristic pathways, including the loss of CO, HCN, and the bromine radical.

## Proposed Fragmentation Pathway



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Caption: Proposed ESI-MS fragmentation of **5-Bromo-3-methylpyrazin-2-ol**.

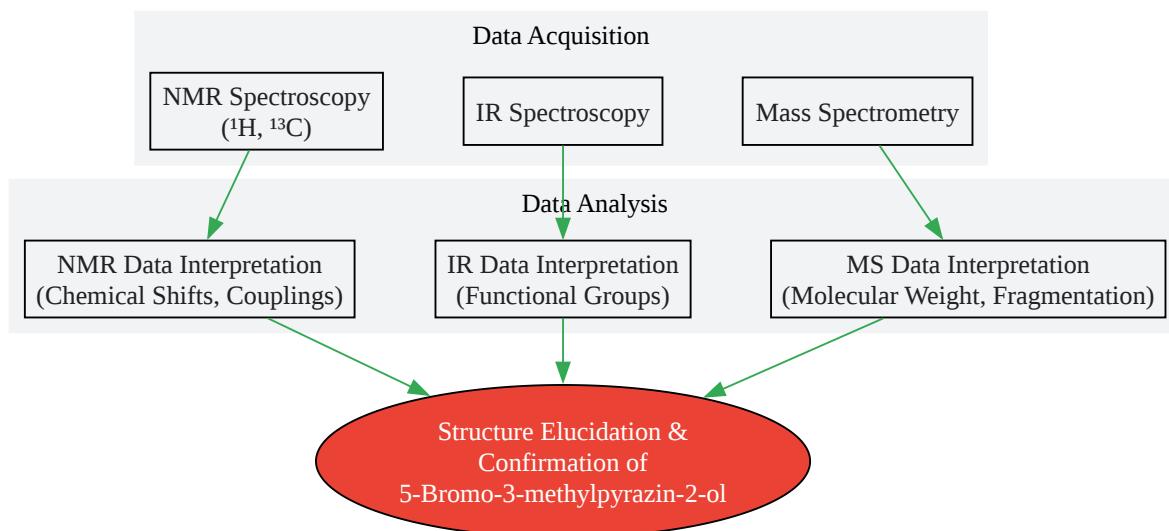
## Experimental Protocol for Mass Spectrometry

- Sample Preparation:
  - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
  - Further dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL.

- Data Acquisition:
  - Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
  - Acquire the spectrum in positive ion mode.
  - Perform MS/MS analysis on the molecular ion peak to confirm the fragmentation pattern.

## Integrated Spectroscopic Analysis Workflow

A holistic approach combining all spectroscopic techniques is essential for unambiguous structure confirmation.



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Caption: General workflow for spectroscopic characterization.

## Conclusion

The spectroscopic characterization of **5-Bromo-3-methylpyrazin-2-ol** requires a multi-technique approach. This guide provides a framework for acquiring and interpreting the NMR, IR, and MS data. While the presented data is predictive, it is based on sound scientific principles and data from closely related compounds, offering a reliable starting point for any researcher working with this molecule. The potential for tautomerism should always be considered when interpreting the spectra, and the use of different solvents and temperatures in NMR studies can provide further insights into this phenomenon.

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